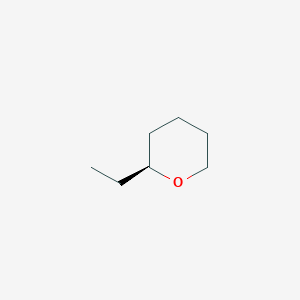

2H-Pyran, 2-ethyltetrahydro-, (S)-

Description

BenchChem offers high-quality 2H-Pyran, 2-ethyltetrahydro-, (S)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2H-Pyran, 2-ethyltetrahydro-, (S)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

87561-47-5 |

|---|---|

Molecular Formula |

C7H14O |

Molecular Weight |

114.19 g/mol |

IUPAC Name |

(2S)-2-ethyloxane |

InChI |

InChI=1S/C7H14O/c1-2-7-5-3-4-6-8-7/h7H,2-6H2,1H3/t7-/m0/s1 |

InChI Key |

IHTNRDIBNXBSIF-ZETCQYMHSA-N |

Isomeric SMILES |

CC[C@H]1CCCCO1 |

Canonical SMILES |

CCC1CCCCO1 |

Origin of Product |

United States |

Enantioselective and Diastereoselective Synthetic Methodologies for 2h Pyran, 2 Ethyltetrahydro , S

Pioneering Enantioselective Routes to (S)-2-Ethyltetrahydropyran and Analogues

Early approaches to constructing chiral 2,6-disubstituted tetrahydropyrans, including analogues of (S)-2-ethyltetrahydropyran, laid the groundwork for more advanced and efficient methodologies. These initial strategies often relied on substrate control, employing chiral starting materials to direct the stereochemical outcome of the cyclization.

Diastereoselective Barbier Allylation in Chiral Synthesis

The Barbier reaction, a one-pot variation of the Grignard reaction, has been adapted for the diastereoselective synthesis of tetrahydropyran (B127337) rings. In this approach, an allylic halide is reacted with a carbonyl compound in the presence of a metal such as zinc, magnesium, or indium. When a chiral aldehyde or ketone is used, the stereochemistry of the newly formed hydroxyl group can be controlled. Subsequent intramolecular cyclization of the resulting homoallylic alcohol under acidic conditions can then lead to the formation of the tetrahydropyran ring. The diastereoselectivity of this cyclization is often dictated by the stereochemistry established in the Barbier allylation step.

Strategic Application of the Prins Cyclization Reaction in Tetrahydropyran Ring Formation

The Prins cyclization is a powerful and widely utilized method for the construction of tetrahydropyran rings. nih.govbohrium.comntu.edu.sg This reaction involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde or ketone to form an oxocarbenium ion intermediate, which then undergoes intramolecular cyclization. nih.govntu.edu.sg The stereochemical outcome of the Prins cyclization can be influenced by the geometry of the starting homoallylic alcohol and the reaction conditions.

For instance, the reaction of a Z-homoallylic alcohol with an aldehyde can proceed through a chair-like transition state, leading to the formation of a 2,6-disubstituted tetrahydropyran. nih.gov However, a significant challenge in Prins cyclizations is the potential for racemization through a competing oxonia-Cope rearrangement. nih.gov Researchers have explored various strategies to overcome this limitation, such as using specific Lewis acids or employing intramolecular variants of the reaction. nih.gov

A notable advancement involves the Mukaiyama aldol–Prins (MAP) cascade reaction, where an internal nucleophile, such as an allylsilane, traps the reactive oxocarbenium ion, preventing side reactions and leading to the desired tetrahydropyran product. nih.gov Furthermore, tandem allylation-silyl-Prins cyclization strategies have been developed for the enantioselective synthesis of cis-2,6-disubstituted 4-methylenetetrahydropyrans. nih.gov

Recent developments have also focused on the diastereoselective synthesis of 2,6-disubstituted tetrahydropyranones from 3-bromobut-3-en-1-ols and aldehydes, which can then be converted to 4-hydroxy-2,6-disubstituted tetrahydropyrans with high diastereoselectivity. nih.gov

Multistep Synthetic Sequences from Chiral Templates

The use of chiral templates, often derived from naturally occurring starting materials like carbohydrates or amino acids, has been a cornerstone in the synthesis of enantiomerically pure compounds. In the context of (S)-2-ethyltetrahydropyran synthesis, a chiral template can be elaborated through a series of stereocontrolled reactions to build the necessary carbon skeleton and introduce the required functional groups.

A common strategy involves the use of a chiral alcohol, which can be derived from a chiral pool starting material. This alcohol can then be used to direct subsequent reactions, such as epoxidation or dihydroxylation, to introduce new stereocenters with high diastereoselectivity. Finally, an intramolecular cyclization reaction, often an acid-catalyzed etherification, is employed to form the tetrahydropyran ring, with the stereochemistry of the final product being dictated by the stereocenters established in the preceding steps.

For example, a diastereoselective route to 2,6-syn-disubstituted tetrahydropyrans has been developed based on the ability of furanyl–ether chiral centers to readily epimerize under acidic conditions. rsc.orgrsc.org This methodology was successfully applied to the synthesis of a component of the African civet cat's glandular marking secretion. rsc.orgrsc.org The key to this approach is the thermodynamic favorability of the 2,6-syn configuration, where both substituents occupy equatorial positions. rsc.orgrsc.org

Contemporary Advances in Asymmetric Synthesis of the 2H-Pyran Core

More recent synthetic efforts have focused on the development of catalytic asymmetric methods, which offer greater efficiency and atom economy compared to chiral template-based approaches. These modern strategies aim to directly generate the desired enantiomer of the tetrahydropyran ring from achiral or racemic starting materials.

Catalytic Asymmetric Reactions for Enantiomeric Control

Catalytic asymmetric reactions have revolutionized the field of organic synthesis, and their application to the synthesis of the 2H-pyran core is no exception. Chiral catalysts can be used to control the enantioselectivity of key bond-forming reactions, leading to the desired (S)-enantiomer of 2-ethyltetrahydropyran with high enantiomeric excess.

One powerful approach is the catalytic asymmetric Prins cyclization. acs.org Chiral Brønsted acids, such as confined imino-imidodiphosphates (iIDPs), have been shown to catalyze the asymmetric Prins cyclization of both aliphatic and aromatic aldehydes, affording trans-2,6-disubstituted tetrahydropyrans with high enantioselectivity. organic-chemistry.org Similarly, chiral phosphoric acids have been employed in asymmetric 'clip-cycle' reactions for the synthesis of spirocyclic tetrahydropyrans with excellent enantioselectivity. whiterose.ac.uk

Another important strategy is the catalytic asymmetric hetero-Diels-Alder (HDA) reaction. researchgate.net This reaction involves the [4+2] cycloaddition of a diene with an aldehyde, catalyzed by a chiral Lewis acid, to produce a dihydropyran intermediate. Subsequent reduction of the double bond then yields the desired tetrahydropyran.

Furthermore, catalyst-controlled asymmetric substitution reactions using racemic nucleophiles have emerged as a powerful tool. nih.gov For instance, a chiral nickel/(pyridine–oxazoline) catalyst can achieve enantioconvergent substitution reactions of achiral alkyl iodides with racemic β-zincated amides, providing access to chiral amides that can be precursors to substituted tetrahydropyrans. nih.gov

The development of new chiral ligands and catalyst systems continues to expand the scope and efficiency of these catalytic asymmetric reactions, providing increasingly practical routes to enantiomerically pure tetrahydropyrans. rsc.orgnih.gov

Total Synthesis Approaches to Complex (S)-2-Ethyltetrahydropyran-Containing Natural Products

The ultimate test of any synthetic methodology is its application in the total synthesis of complex natural products. nih.govwiley.comnih.gov The (S)-2-ethyltetrahydropyran moiety is a key structural feature in a number of biologically active natural products, and their total synthesis provides a platform for showcasing the utility of the synthetic methods discussed above.

For example, the total synthesis of centrolobine, a natural product containing a 2,6-disubstituted tetrahydropyran ring, has been achieved using various strategies, including a palladium-catalyzed oxidative Heck redox-relay strategy to construct the trans-2,6-tetrahydropyran core. acs.org Other approaches have utilized enantioselective hetero-Diels-Alder reactions to establish the key stereocenters. researchgate.net

The synthesis of other complex natural products often involves a combination of different stereoselective reactions to construct the tetrahydropyran ring and install the various substituents with the correct stereochemistry. These synthetic endeavors not only provide access to valuable quantities of the natural products for biological studies but also drive the development of new and more powerful synthetic methods. nih.govnih.gov

Synthesis of Stereoisomeric and Functionalized Derivatives of 2H-Pyran, 2-ethyltetrahydro-, (S)-

The tetrahydropyran (THP) ring is a prevalent structural motif in a multitude of natural products and pharmacologically active compounds. The specific stereoisomer, (S)-2-ethyltetrahydro-2H-pyran, serves as a chiral building block whose value can be enhanced through the synthesis of its derivatives. Methodologies for creating stereoisomeric and functionalized versions of this scaffold are critical for exploring its chemical space and potential applications. These strategies include direct chemical transformation of the parent ring, rational design of analogs for biological screening, and the development of efficient one-pot syntheses to build complexity rapidly.

Chemical Transformations for Diverse Functional Group Incorporation

The introduction of diverse functional groups onto a pre-formed (S)-2-ethyltetrahydro-2H-pyran skeleton is essential for modulating its physicochemical properties and for creating intermediates for more complex targets. The inherent chemical stability of the tetrahydropyran ether linkage allows for a range of transformations at other positions of the ring. nih.gov

Methodologies for functionalization often rely on the strategic installation of leaving groups or reactive handles. For instance, derivatives of tetrahydro-2H-pyran can be synthesized by leveraging intermediates where a leaving group, such as a halogen or sulfonate ester, is present on the ring. google.com These intermediates become versatile precursors for a variety of nucleophilic substitution reactions.

Key chemical transformations include:

Etherification and Esterification: Hydroxylated derivatives of the pyran ring can be readily converted to ethers and esters. In one patented method, a trans-tetrahydro-2H-pyran derivative bearing a leaving group is preferentially etherified over its cis counterpart, enabling a stereoselective synthesis. google.com This approach allows for the introduction of various alkyl or aryl ether linkages.

Carbon-Carbon Bond Formation: The same activated intermediates can be used to form new carbon-carbon bonds. Reactions like the Wittig reaction, using a derived phosphonium (B103445) salt, or the Julia-Kocienski olefination, using a sulfone derivative, enable the attachment of complex carbon chains to the pyran ring. google.com

Oxidative Functionalization: The oxidation of C-H bonds on the tetrahydropyran ring can introduce carbonyl or hydroxyl groups, although this can be challenging to control. Studies on the oxidation of tetrahydropyran have shown that the presence of the ring ether oxygen influences reaction pathways, sometimes favoring ring-opening over simple functionalization. uga.edu However, controlled oxidation remains a potential route for introducing functionality.

The table below summarizes some general strategies for functionalizing the tetrahydropyran scaffold.

| Transformation Type | Reagents/Methodology | Functional Group Introduced | Reference |

| Etherification | Alcohol, Base | Alkoxy, Aryloxy | google.com |

| Esterification | Carboxylic Acid, Coupling Agent | Acyloxy | google.com |

| Wittig Reaction | Phosphonium Ylide | Alkene | google.com |

| Julia-Kocienski Olefination | Sulfone derivative, Base, Aldehyde | Alkene | google.com |

| Hydroalkoxylation | Pt-catalyzed cyclization of hydroxy olefins | Ether (during ring formation) | organic-chemistry.org |

Analog Design and Synthesis for Structure-Activity Relationship Studies

The systematic design and synthesis of analogs are fundamental to understanding the structure-activity relationships (SAR) of bioactive molecules. For tetrahydropyran-based compounds, this involves modifying the core structure and its substituents to probe interactions with biological targets. nih.govnih.govmdpi.com The goal is to identify which parts of the molecule are essential for activity and to optimize potency, selectivity, and pharmacokinetic properties.

A key strategy in analog design is the extension or modification of side chains at various positions on the tetrahydropyran ring. Research on (6-benzhydryl-tetrahydropyran-3-yl)-benzylamine derivatives provides a clear example of this principle. nih.govresearchgate.net In this study, analogs were synthesized with extended side chains at both the 3- and 6-positions of the THP ring to explore their binding affinities at monoamine transporters (DAT, SERT, NET).

The findings from this study illustrate key SAR principles:

Positional Dependence: Extension of the side chain at the 3-position led to a decrease in biological activity compared to the parent compound. nih.gov

Favorable Interactions: Conversely, extending the side chain at the 6-position resulted in a two-fold improvement in activity for one analog, suggesting a favorable interaction in the target's binding pocket. nih.gov

Introduction of New Functionality: The synthesis of glycosidic derivatives introduced new functional groups and stereochemical complexity. One such trans-isomer exhibited the highest potency for the norepinephrine (B1679862) transporter (NET) in the series, highlighting how significant structural changes can tune selectivity. nih.gov

These studies underscore the importance of systematic modification and the use of synthetic chemistry to answer specific questions about how a molecule interacts with its target. The design process often begins with a "hit" compound, and subsequent analogs are created to explore the impact of sterics, electronics, and hydrogen-bonding potential. acs.org

| Analog Modification | Target | Observed Effect on Activity | Reference |

| Side-chain extension at C-3 | Monoamine Transporters | Loss of activity | nih.gov |

| Side-chain extension at C-6 | Monoamine Transporters | 2-fold improvement in activity | nih.gov |

| Introduction of a glycosidic linkage | Monoamine Transporters | Highest potency for NET observed | nih.gov |

| Simplification of scaffold | Anticancer Targets | Discovery of a new, simplified active scaffold | nih.gov |

One-Pot Multicomponent Synthesis Strategies for Tetrahydropyran Systems

One-pot multicomponent reactions (MCRs) are highly efficient chemical strategies that combine three or more reactants in a single operation to form a complex product, minimizing waste and purification steps. researchgate.net These reactions are exceptionally valuable for the rapid generation of molecular diversity and are well-suited for constructing substituted tetrahydropyran rings. wordpress.com

Several MCRs have been developed for the synthesis of functionalized tetrahydropyrans:

The Maitland-Japp Reaction: A modern variant of this classic reaction provides a one-pot, three-component method for synthesizing highly substituted tetrahydropyran-4-ones. rsc.orgnih.gov It involves the regioselective condensation of two different aldehydes with a β-ketoester derivative in the presence of a Lewis acid. The diastereoselectivity of the reaction can be controlled by the choice of Lewis acid and the reaction temperature, and enantioselective versions have also been developed. rsc.orgnih.govresearchgate.net

Prins-Type Cyclization: A multicomponent Prins-type cyclization can be used to synthesize substituted spirocyclic tetrahydropyrans. This reaction combines a homoallylic alcohol, various cyclic ketones, and an acid (like methanesulfonic acid) under non-aqueous conditions to generate the spiro-THP core in good yields. nih.govnorthwestern.edudocumentsdelivered.com The resulting products can be further transformed into other functional derivatives. nih.gov

Organocatalytic MCRs: Organocatalysis offers metal-free routes to complex heterocycles. The Ramachary–Bressy–Wang Cycloaddition is a multicomponent reaction that uses an amino acid catalyst (like proline) to combine aldehydes, nitroalkenes, and β-ketoesters. wordpress.com This domino reaction proceeds through an in-situ generated enamine, a Michael addition, and an intramolecular aldol-type cyclization to create highly functionalized tetrahydropyrans with excellent stereocontrol. wordpress.com

These MCR strategies are powerful tools for building libraries of diverse tetrahydropyran derivatives from simple starting materials, which is crucial for drug discovery and materials science.

| Multicomponent Reaction | Key Components | Resulting Structure | Key Features | Reference(s) |

| Maitland-Japp Reaction | 2x Aldehydes, β-ketoester | Highly Substituted Tetrahydropyran-4-one | Lewis acid-catalyzed; Diastereoselectivity is tunable | rsc.orgnih.gov |

| Prins Cyclization | Homoallylic alcohol, Ketone, Acid | Spirocyclic Tetrahydropyran | Forms spirocycles; Non-aqueous conditions | nih.govnorthwestern.edu |

| Ramachary–Bressy–Wang Cycloaddition | Aldehyde, Nitroalkene, β-ketoester | Highly Functionalized Tetrahydropyran | Organocatalytic; High stereoselectivity; Green chemistry principles | wordpress.com |

Stereochemical Investigations and Conformational Analysis of 2h Pyran, 2 Ethyltetrahydro , S

Advanced Spectroscopic Methods for Stereochemical Assignment and Purity Assessment

The unambiguous determination of the absolute configuration and the assessment of enantiomeric purity are critical aspects of stereochemical investigation. For (S)-2-ethyltetrahydro-2H-pyran, a combination of advanced spectroscopic techniques is employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard ¹H and ¹³C NMR spectroscopy can confirm the connectivity of the molecule, advanced NMR techniques are essential for stereochemical assignment. The use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) can induce diastereomeric environments, leading to the separation of NMR signals for the (S) and (R) enantiomers. This allows for the determination of enantiomeric excess (% ee). Furthermore, Nuclear Overhauser Effect (NOE) experiments can provide through-space correlations between protons, offering insights into the preferred conformation and the relative orientation of the ethyl group.

Vibrational Circular Dichroism (VCD) Spectroscopy: VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. rsc.orgrsc.org This technique is particularly powerful for determining the absolute configuration of chiral molecules in solution. nih.gov The experimental VCD spectrum of (S)-2-ethyltetrahydro-2H-pyran, when compared with the computationally predicted spectrum for the (S)-enantiomer, can provide a definitive assignment of its absolute configuration. The sign and intensity of the VCD bands are highly sensitive to the molecule's three-dimensional structure, including its conformation. rsc.orgrsc.org

Chiral Gas Chromatography (GC): To assess the enantiomeric purity of a sample of 2-ethyltetrahydro-2H-pyran, chiral GC is a widely used and effective method. By employing a chiral stationary phase, the two enantiomers can be separated, allowing for their quantification and the determination of the enantiomeric excess.

| Technique | Parameter Measured | Information Obtained |

| NMR with Chiral Auxiliaries | Differential chemical shifts | Enantiomeric excess (% ee) |

| NOE Spectroscopy | Through-space proton-proton correlations | Conformational preferences |

| Vibrational Circular Dichroism | Differential absorption of polarized IR light | Absolute configuration |

| Chiral Gas Chromatography | Differential retention times | Enantiomeric purity (% ee) |

Conformational Preferences and Dynamics of the Tetrahydropyran (B127337) Ring System

The tetrahydropyran ring typically adopts a chair conformation to minimize angular and torsional strain. For 2-substituted tetrahydropyrans, the substituent can occupy either an axial or an equatorial position, leading to a conformational equilibrium.

In the case of (S)-2-ethyltetrahydro-2H-pyran, the ethyl group will preferentially occupy the equatorial position to minimize steric interactions. The energy difference between the equatorial and axial conformers is quantified by the conformational A-value. For an ethyl group on a cyclohexane ring, the A-value is approximately 1.75 kcal/mol. masterorganicchemistry.com While this value is for a carbocycle, it provides a reasonable estimate for the preference in a tetrahydropyran ring, where the C-O bond lengths and angles slightly alter the ring geometry.

The conformational equilibrium can be represented as:

(S)-2-ethyltetrahydro-2H-pyran (axial) ⇌ (S)-2-ethyltetrahydro-2H-pyran (equatorial)

Computational methods, such as molecular mechanics and quantum chemical calculations, are invaluable for predicting the geometries and relative energies of these conformers. These calculations can provide detailed information on bond lengths, bond angles, and dihedral angles for each conformation.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (°) |

| Equatorial | 0 (most stable) | C6-O1-C2-C7: ~180 (anti-periplanar) |

| Axial | ~1.8 - 2.0 | C6-O1-C2-C7: ~60 (gauche) |

Electronic and Steric Effects Influencing Molecular Geometry

The molecular geometry of (S)-2-ethyltetrahydro-2H-pyran is governed by a delicate balance of electronic and steric effects.

Steric Effects: The primary steric interaction is the 1,3-diaxial interaction that would occur if the ethyl group were in the axial position. This interaction between the axial ethyl group and the axial hydrogens at C4 and C6 of the ring leads to significant steric strain, disfavoring the axial conformation. The larger size of the ethyl group compared to a hydrogen atom is the main driver for its strong equatorial preference.

Electronic Effects: While steric effects are dominant for a non-polar substituent like an ethyl group, electronic effects also play a role. The presence of the oxygen atom in the ring introduces polarity and influences the electron distribution. The inductive effect of the alkyl group is generally considered to be weakly electron-donating.

Theoretical Studies on Anomeric and Exo-Anomeric Effects in Related Compounds

The anomeric effect is a stereoelectronic phenomenon that describes the tendency of an electronegative substituent at the anomeric carbon (C2 in tetrahydropyran) to occupy the axial position, despite the steric hindrance. wikipedia.org This effect is most pronounced with substituents like alkoxy or halogen groups.

For 2-alkyl-substituted tetrahydropyrans such as (S)-2-ethyltetrahydro-2H-pyran, the classical anomeric effect is not operative as the ethyl group is not highly electronegative. In this case, steric effects are the determining factor for the conformational preference.

However, the concept of the exo-anomeric effect is still relevant. This effect pertains to the preferred orientation of the substituent itself, defined by the torsion angle around the C2-C7 bond. Theoretical studies on related 2-alkoxytetrahydropyrans show that the orientation of the substituent is influenced by hyperconjugative interactions between the lone pairs of the ring oxygen and the antibonding orbitals of the substituent's bonds. wikipedia.org For the ethyl group in (S)-2-ethyltetrahydro-2H-pyran, rotations around the C2-C7 bond will lead to different staggered conformations, with the anti-periplanar arrangement of the C2-H and C7-C8 bonds generally being the most stable to minimize steric interactions.

Impact of Stereoisomerism on Molecular Recognition and Interactions

The chirality of (S)-2-ethyltetrahydro-2H-pyran is a critical factor in its interactions with other chiral molecules. This principle of stereoisomerism influencing molecular recognition is fundamental in many biological and chemical systems.

Enantioselective Interactions: The (S)-enantiomer will interact differently with other chiral molecules compared to its (R)-enantiomer. This can manifest in various ways, such as in host-guest chemistry, where a chiral host molecule may preferentially bind one enantiomer over the other. The specific three-dimensional arrangement of the ethyl group in the (S)-configuration creates a unique chiral environment that can lead to diastereomeric interactions with different energies.

Supramolecular Chemistry: In the context of supramolecular chemistry, the defined stereochemistry of (S)-2-ethyltetrahydro-2H-pyran can direct the formation of larger, ordered assemblies. The non-covalent interactions, such as hydrogen bonding (if interacting with a suitable partner) and van der Waals forces, are sensitive to the precise spatial arrangement of the interacting molecules. The chirality of the building block can thus be translated into the chirality of the resulting supramolecular structure.

Biological Activities and Mechanistic Elucidation of 2h Pyran, 2 Ethyltetrahydro , S in Non Human Systems

Anti-Inflammatory Effects in Pre-Clinical Models4.2.1. Inhibition of Pro-Inflammatory Cytokine Production (e.g., TNF-α, IL-1β, IL-6) 4.2.2. Reduction of Leukocyte Migration and Edema

Further research is required to determine if 2H-Pyran, 2-ethyltetrahydro-, (S)- possesses any of the biological activities that would allow for a comprehensive scientific article as requested. Until such studies are conducted and published, a detailed and scientifically accurate article focusing solely on this compound cannot be provided.

Modulation of Inflammatory Mediators (e.g., COX activity)

Derivatives of the tetrahydropyran (B127337) structure have demonstrated notable anti-inflammatory properties by modulating key signaling molecules involved in the inflammatory cascade. One such derivative, ((2s,6s)-6-ethyl-tetrahydro-2h-pyran-2-yl) methanol, has been shown to produce an anti-inflammatory effect by inhibiting the production of pro-inflammatory cytokines. nih.govbenthamdirect.com Specifically, this compound was found to reduce the cellular production of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), two critical mediators in acute inflammation. benthamdirect.com

Furthermore, the pyran moiety is a core component in the design of new selective cyclooxygenase-2 (COX-2) inhibitors. nih.gov The COX-2 enzyme is responsible for converting arachidonic acid into prostanoids, which are significant inflammatory mediators. sciforum.net The development of novel pyran-based heterocyclic compounds is being actively pursued as a strategy to inhibit COX-2, which plays a pivotal role in inflammation therapy. nih.gov This line of research suggests that the 2H-Pyran, 2-ethyltetrahydro-, (S)- scaffold could serve as a foundational structure for creating new anti-inflammatory agents with specific targets like COX-2.

Anticancer Activity in Cellular Models

The pyran ring is a structural subunit in a variety of compounds that exhibit potent anticancer capabilities. semanticscholar.org Research has focused on the synthesis and biological evaluation of pyran derivatives against numerous cancer cell lines to elucidate their cytotoxic effects and mechanisms of action. nih.gov

In Vitro Cytotoxicity Against Various Cancer Cell Lines

A range of pyran-containing compounds have been tested for their cytotoxic activity against human cancer cells. For instance, the antimalarial drug pyronaridine (B1678541), which features a pyran-like core, displayed potent cytotoxic effects at low micromolar concentrations against a panel of 17 different cancerous cell lines, including breast and hematological cancers. nih.gov The IC₅₀ values for pyronaridine ranged from 1.6 µM to 9.4 µM after 72 hours of exposure. nih.gov

In another study, newly synthesized steroidal 2H-pyran derivatives were evaluated for their anticancer activity against human cervical (HeLa) and leukemia (Jurkat) cancer cell lines. The results indicated that these compounds exhibited moderate to good cytotoxic activity. jksus.orgresearchgate.net This research highlights the versatility of the pyran scaffold in generating compounds with significant anticancer potential.

Table 1: In Vitro Cytotoxicity of Selected Pyran Derivatives

| Compound/Derivative | Cancer Cell Line | Activity (IC₅₀) | Reference |

| Pyronaridine | Breast Cancer (MCF-7) | 4.2 µM | nih.gov |

| Pyronaridine | Breast Cancer (MDA-MB-231) | 7.0 µM | nih.gov |

| Pyronaridine | Leukemia (HL-60) | 1.6 µM | nih.gov |

| Steroidal 2H-Pyran (Compound 6) | Cervical (HeLa) | Moderate to Good | jksus.org |

| Steroidal 2H-Pyran (Compound 6) | Leukemia (Jurkat) | Moderate to Good | jksus.org |

Investigation of Cellular Mechanisms of Action (e.g., cell cycle arrest)

The anticancer effects of pyran derivatives are often linked to their ability to interfere with the cell cycle, a critical process for tumor growth. nih.gov Oxidative stress induced by a compound can lead to DNA damage, prompting cells to activate repair systems and block the cell cycle to prevent the proliferation of damaged cells. nih.govnih.gov If the damage is irreparable, the cell may undergo apoptosis (programmed cell death). nih.gov

For example, treatment with the pyran-containing drug pyronaridine was found to alter cell cycle progression in both breast cancer and leukemia cell lines. nih.gov This interference with the cell cycle is a key component of its cytotoxic mechanism. Other related compounds, such as chalcone (B49325) derivatives, have been shown to induce a significant G2/M phase arrest in the cell cycle, an effect associated with the generation of reactive oxygen species (ROS) and the modulation of regulatory proteins like p21. nih.gov This suggests that pyran-based compounds may exert their anticancer effects by inducing a state of cellular stress that culminates in cell cycle arrest and apoptosis.

Differential Activity Against Cancer vs. Normal Cell Lines

A crucial aspect of cancer chemotherapy is the ability of a drug to selectively target cancer cells while sparing normal, healthy cells. Several studies on pyran derivatives have demonstrated such selectivity. Synthesized steroidal 2H-pyrans, for instance, were tested not only against two human cancer cell lines but also against a normal, non-cancer cell line (peripheral blood mononuclear cells, PBMC). jksus.orgresearchgate.net The findings revealed that these compounds were significantly less toxic to the normal PBMC, indicating a degree of cancer-selective activity. jksus.orgresearchgate.net

This selectivity can be quantified using the selective cytotoxicity index (SCI). Pyronaridine was found to have favorable SCI values ranging from 2.5 to 4.4 for five out of seven breast cancer cell lines when compared to the non-cancerous breast MCF-10A cell line. nih.gov It also showed promising SCI values of 3.3 to 3.5 for three out of four leukemia/lymphoma cell lines. nih.gov This differential activity is a promising feature, suggesting that pyran-based structures could be developed into targeted anticancer therapies with potentially fewer side effects. The difference in stereoselectivity in how enzymes in cancer and normal cells hydrolyze certain compounds may also contribute to this differential effect. nih.gov

Anti-Parasitic Potential (e.g., Leishmanicidal Activity of Hybrid Compounds)

The biological activities of tetrahydropyran derivatives extend to anti-parasitic applications. Leishmaniasis, a disease caused by the protozoan parasite Leishmania, is a major health problem for which current chemotherapy options have significant drawbacks, including toxicity and emerging resistance. nih.gov This has spurred the search for new active molecules from natural and synthetic sources. nih.gov

In one study, a series of sixteen tetrahydropyran derivatives, based on natural products like Diospongin A, Diospongin B, and Centrolobine, were screened for their in vitro activity against Leishmania donovani. nih.gov The evaluation measured the compounds' toxicity against both the parasite (promastigotes and amastigotes) and human macrophages. Out of the sixteen compounds tested, five demonstrated a potent leishmanicidal effect while exhibiting low toxicity to the human host cells, making them promising candidates for further development as anti-parasitic drugs. nih.gov

Structure-Activity Relationship (SAR) Studies in Biological Contexts

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure can be modified to enhance its desired biological activity and reduce unwanted side effects. For pyran derivatives, SAR studies are crucial for optimizing their anti-inflammatory and anticancer properties. semanticscholar.org

Research has shown that the biological activity of pyran-based compounds is highly dependent on the nature and position of substituents on the pyran ring. nih.govnih.gov For example, in the context of anticancer activity, SAR studies help identify the specific structural features necessary to "hijack" cellular mechanisms in cancer cells to potentiate cytotoxicity. nih.gov For anti-inflammatory agents, SAR helps in designing molecules that potently inhibit targets like LTA4 hydrolase or COX-2. nih.govnih.gov These studies provide a rational basis for designing new pyran derivatives with improved potency and selectivity, paving the way for the development of next-generation therapeutic agents. semanticscholar.org

Computational and Theoretical Studies of 2h Pyran, 2 Ethyltetrahydro , S

Molecular Modeling and Conformational Analysis

The tetrahydropyran (B127337) ring is not planar and, like cyclohexane, exists predominantly in a chair conformation. The presence of a substituent at the C2 position introduces axial and equatorial isomers, each with unique energetic profiles and populations.

Conformational analysis using molecular mechanics (MM) force fields is a standard method to explore the potential energy surface of flexible molecules. ucsb.edu This approach models a molecule as a collection of atoms connected by springs, using a set of parameters to calculate the steric and electrostatic energies for different spatial arrangements. By systematically or randomly rotating the torsion angles within the molecule, a large number of conformers can be generated and their energies minimized. ucsb.edu This process maps out the conformational landscape, identifying low-energy (stable) conformers and the energy barriers between them. For (S)-2-ethyltetrahydro-2H-pyran, such simulations would reveal the relative energies of the chair conformations where the ethyl group is in the axial versus the equatorial position, as well as the energies of less stable twist-boat conformers.

Molecular Dynamics (MD) simulations offer a way to observe the time-dependent behavior of a molecule. By solving Newton's equations of motion for the system, MD simulations can model how (S)-2-ethyltetrahydro-2H-pyran behaves over time, including vibrations, rotations, and conformational transitions. nih.gov These simulations can provide information on the dynamic equilibrium between different conformers, such as the rate of ring-flipping and the rotational freedom of the ethyl substituent. nih.gov MD simulations are particularly useful for understanding how the molecule might behave in different environments, such as in various solvents, by explicitly modeling the surrounding molecules. chemrxiv.org

Quantum Chemical Calculations

Quantum chemical calculations, which solve approximations of the Schrödinger equation, provide a more accurate description of molecular properties by explicitly considering the electronic structure. These methods are broadly categorized into Density Functional Theory and ab initio approaches.

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic properties of a molecule based on its electron density. It offers a good balance between computational cost and accuracy. rsc.org Studies on 2-alkyltetrahydropyrans have utilized DFT to determine the geometries and relative energies of different conformers. montclair.edu For instance, research has shown that DFT calculations, alongside ab initio methods, can be used to compute the conformational energies (A-values) of 2-substituted tetrahydropyrans, including the 2-ethyl derivative. montclair.edu These calculations consistently predict that the conformer with the C2-substituent in the equatorial position is significantly more stable than the axial conformer due to the avoidance of steric strain. DFT is also employed to investigate reaction pathways, such as in the synthesis of tetrahydropyran derivatives, by calculating the energies of reactants, transition states, and products. nottingham.ac.uk

Ab initio (Latin for "from the beginning") molecular orbital methods are based on first principles without the use of experimental parameters. arxiv.orgtau.ac.il These calculations, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a rigorous way to study molecular energetics and properties. montclair.edu

A significant study on 2-alkyltetrahydro-2H-pyrans employed ab initio MP2/6-31G//6-31G level of theory to calculate the conformational energies. montclair.edu The conformational energy (A-value), which is the difference in Gibbs free energy (-ΔG°) between the axial and equatorial conformers, was determined for several 2-alkyl derivatives. montclair.edu These theoretical results highlight the strong preference for the equatorial arrangement of the substituent.

Table 1: Calculated Conformational Energies (A-values) for 2-Alkyltetrahydro-2H-Pyrans

| Substituent | Calculated Conformational Energy (-ΔG° or A-value, kcal/mol) |

|---|---|

| Methyl | 3.18 montclair.edu |

| Ethyl | 3.04 montclair.edu |

| Isopropyl | 3.03 montclair.edu |

| t-Butyl | 7.56 montclair.edu |

Data sourced from an ab initio MP2/6-31G//6-31G* study. montclair.edu*

The data shows that for the 2-ethyl group, the equatorial conformation is favored by 3.04 kcal/mol over the axial conformation. montclair.edu This value is substantial, indicating that at equilibrium, the equatorial conformer is overwhelmingly dominant.

Quantum chemistry is a powerful tool for predicting spectroscopic data, which can be used to confirm the structure of a synthesized compound. The calculation of Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants is a common application. joaquinbarroso.com Methods like Gauge-Independent Atomic Orbital (GIAO) are used with DFT or ab initio calculations to predict the magnetic shielding tensors for each nucleus. joaquinbarroso.com These shielding values are then converted into chemical shifts by comparing them to a calculated reference standard, such as tetramethylsilane (B1202638) (TMS). joaquinbarroso.comscm.com

For (S)-2-ethyltetrahydro-2H-pyran, such calculations would predict the distinct ¹H and ¹³C NMR signals for the axial and equatorial conformers. This allows for a direct comparison with experimental spectra to confirm the dominant conformation in solution. Similarly, the calculation of vibrational frequencies (corresponding to infrared and Raman spectra) can be performed. nottingham.ac.uk A frequency calculation at a specific level of theory, such as B3LYP/6-31g**, not only predicts the IR spectrum but also confirms that a calculated structure corresponds to a true energy minimum (no imaginary frequencies) or a transition state (one imaginary frequency). nottingham.ac.uk

Simulation of Molecular Interactions and Binding Mechanisms

Computational simulations are powerful tools for investigating the interactions between molecules at an atomic level. These methods are crucial in fields like drug discovery and materials science for predicting how a ligand (a small molecule) might bind to a receptor (typically a larger protein). Techniques such as molecular docking, free energy perturbation, and metadynamics allow researchers to model these complex interactions and predict binding affinities.

Ligand-Receptor Docking and Scoring in Non-Human Systems

Ligand-receptor docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves sampling a vast number of possible conformations and orientations of the ligand within the receptor's binding site. Following this, a "scoring function" is used to estimate the binding affinity for each pose, ranking them to identify the most likely binding mode.

A detailed search of scientific databases and literature revealed no specific ligand-receptor docking studies conducted on (S)-2-ethyltetrahydro-2H-pyran with any non-human receptor systems. While the principles of docking are widely applied to various molecules, specific research detailing the docking poses, interaction energies, or scoring results for this particular compound is not presently available.

Reaction Mechanism Elucidation Through Computational Chemistry

Computational chemistry provides indispensable tools for understanding the intricate details of chemical reaction mechanisms. By modeling reactants, products, and the transition states that connect them, researchers can determine reaction pathways, calculate activation energies, and understand the role of catalysts.

Transition State Analysis for Reaction Pathways

Transition state analysis is a cornerstone of computational reaction chemistry. It involves locating the highest energy structure along a reaction coordinate, known as the transition state. The energy of this state determines the activation energy of the reaction, which is a critical factor in reaction kinetics. Computational studies on related pyran structures, such as the thermal decomposition of dihydropyrans, have utilized transition state analysis to understand reaction mechanisms, showing how substituents can influence the activation free energy. mdpi.com

However, a specific transition state analysis for reaction pathways involving (S)-2-ethyltetrahydro-2H-pyran has not been reported in the reviewed literature. Therefore, no data on its reaction energetics or specific pathways elucidated through this method is available.

Catalytic Reaction Mechanisms

Computational methods are frequently used to investigate how catalysts accelerate chemical reactions. These studies can reveal the step-by-step mechanism of a catalytic cycle, identify the active catalytic species, and explain the origins of stereoselectivity. For instance, computational studies have been instrumental in understanding the mechanisms of metal-catalyzed synthesis of various tetrahydropyran derivatives. organic-chemistry.org

A search for computational studies on catalytic reaction mechanisms specifically involving (S)-2-ethyltetrahydro-2H-pyran yielded no results. Research on the synthesis or transformation of this compound via catalytic means, analyzed through computational chemistry, is not currently documented in the scientific literature.

Chemical Reactivity and Derivatization Studies of 2h Pyran, 2 Ethyltetrahydro , S

Pathways of Ring Opening and Rearrangement Reactions

The tetrahydropyran (B127337) ring is generally stable under many conditions. However, under acidic conditions, particularly in the presence of Lewis acids, the ether oxygen can be protonated or coordinated, which activates the ring towards nucleophilic attack and subsequent ring-opening.

The regioselectivity of the ring-opening of 2-substituted tetrahydropyrans is dependent on the nature of the nucleophile and the reaction conditions. In general, nucleophilic attack is favored at the C6 position due to less steric hindrance compared to the substituted C2 position. However, under conditions that favor an SN1-type mechanism, cleavage at the C2-O bond can occur, leading to a carbocation intermediate that can be trapped by a nucleophile.

Table 1: Regioselectivity in Lewis Acid-Promoted Ring Opening of 2-Substituted Tetrahydropyrans with Organocuprates

| Entry | 2-Substituted THP | Lewis Acid | Organocuprate | Product(s) | Ratio (C6:C2 attack) |

| 1 | 2-Phenyl-THP | BF₃·OEt₂ | Me₂CuLi | 5-Phenyl-hexan-1-ol | >95:5 |

| 2 | 2-Methyl-THP | TiCl₄ | (n-Bu)₂CuLi | Nonan-5-ol | >95:5 |

| 3 | 2-Ethyl-THP (racemic) | SnCl₄ | Ph₂CuLi | 1-Phenyl-heptan-3-ol | >95:5 |

Note: This table presents data from analogous systems to illustrate the general principles of regioselectivity in the ring-opening of 2-substituted tetrahydropyrans. Specific data for (S)-2-ethyltetrahydropyran was not available in the searched literature.

Rearrangement reactions of the tetrahydropyran ring itself are not common under typical synthetic conditions. However, functional groups attached to the ring can undergo rearrangements. For instance, a hydroxyl group at a suitable position on a side chain attached to the THP ring could induce a rearrangement through an intramolecular cyclization/ring-opening sequence.

Functional Group Interconversions on the Tetrahydropyran Core

The tetrahydropyran ring in (S)-2-ethyltetrahydropyran is relatively inert to many functional group transformations that might be carried out on substituents attached to the ring. However, direct functionalization of the THP core is possible, primarily through C-H activation reactions.

Recent advances in catalysis have enabled the direct C-H functionalization of cyclic ethers. For instance, transition metal catalysts, such as those based on rhodium or palladium, can catalyze the arylation, alkylation, or amination of C-H bonds adjacent to the ether oxygen (the α-position). In the case of 2-ethyltetrahydropyran, the C6 position would be the most likely site for such functionalization due to steric hindrance at the C2 position.

Table 2: Examples of C-H Functionalization of Tetrahydropyran

| Entry | Catalyst | Reactant | Functionalization | Product |

| 1 | Rh₂(esp)₂ | Benzene | Arylation | 2-Phenyltetrahydropyran |

| 2 | Pd(OAc)₂/Ph₃P | Iodobenzene | Arylation | 2-Phenyltetrahydropyran |

| 3 | Ru(bpy)₃Cl₂ (photocatalyst) | Ethyl bromodifluoroacetate | Alkylation | Ethyl 2-(tetrahydropyran-2-yl)difluoroacetate |

Note: This table illustrates general C-H functionalization reactions of the parent tetrahydropyran. The regioselectivity and reactivity for (S)-2-ethyltetrahydropyran may differ.

Cyclization Reactions Leading to Fused or Spirocyclic Systems

(S)-2-Ethyltetrahydropyran can serve as a scaffold for the synthesis of more complex molecular architectures, such as fused or spirocyclic systems.

Fused Systems: The formation of a fused ring system would typically involve the elaboration of the ethyl group at the C2 position into a chain that can then undergo an intramolecular cyclization onto another position of the THP ring. For example, the ethyl group could be functionalized to introduce a nucleophilic or electrophilic center, which could then react with a complementary functional group introduced elsewhere on the ring, often through a C-H activation strategy.

Spirocyclic Systems: Spirocycles can be synthesized from (S)-2-ethyltetrahydropyran by reactions that involve the C2 or another carbon atom of the ring as the spiro center. One common strategy involves the intramolecular cyclization of a substituent attached to the THP ring. For instance, a side chain at the C3 or C4 position could be designed to cyclize onto that same carbon, forming a spirocycle. Alternatively, a ketone precursor at a ring position could undergo a spirocyclization reaction.

Table 3: General Strategies for the Synthesis of Fused and Spirocyclic Systems from Substituted Tetrahydropyrans

| System | General Strategy | Example Precursor |

| Fused | Intramolecular [4+2] cycloaddition | 2-Vinyl-6-(dienyl)-tetrahydropyran |

| Fused | Ring-closing metathesis | 2,6-Bis(alkenyl)-tetrahydropyran |

| Spirocyclic | Intramolecular aldol condensation | 3-(Oxoalkyl)-tetrahydropyran-4-one |

| Spirocyclic | Oxidative dearomatization-spirocyclization | 3-(p-Hydroxyphenyl)-tetrahydropyran |

Catalyst Design and Application in Transformations of (S)-2-Ethyltetrahydropyran

The design of catalysts for transformations involving (S)-2-ethyltetrahydropyran is crucial for achieving high selectivity and efficiency. The chiral nature of the starting material makes enantioselective and diastereoselective catalysis a key area of interest.

For ring-opening reactions , chiral Lewis acids can be employed to coordinate to the ether oxygen, leading to stereoselective nucleophilic attack. The choice of the metal center and the chiral ligand is critical in controlling the stereochemical outcome.

In C-H functionalization reactions , the design of the catalyst, often a transition metal complex with a specific ligand, can direct the reaction to a particular C-H bond and control the stereochemistry of the newly formed C-C or C-heteroatom bond. For a substrate like (S)-2-ethyltetrahydropyran, a catalyst would need to differentiate between the various C-H bonds on the ring.

Table 4: Catalyst Systems for Asymmetric Transformations of Cyclic Ethers

| Transformation | Catalyst Type | Example Catalyst | Substrate Class |

| Asymmetric Ring Opening | Chiral Lewis Acid | (R)-BINOL-Ti(Oi-Pr)₂ | meso-Epoxides |

| Kinetic Resolution | Chiral Salen-Co(III) complex | Jacobsen's catalyst | Racemic Epoxides |

| Asymmetric C-H Activation | Chiral Rh(II) carboxylate | Rh₂(S-DOSP)₄ | Dihydrofurans |

Note: This table presents examples of catalyst systems used for asymmetric transformations of related cyclic ethers, highlighting the types of catalysts that could be adapted for (S)-2-ethyltetrahydropyran.

Reactivity in Gas-Phase Oxidation Chemistry

The gas-phase oxidation of (S)-2-ethyltetrahydropyran is relevant to atmospheric chemistry and combustion processes. The primary reactive species in the troposphere that will initiate the oxidation of this compound is the hydroxyl radical (•OH).

The reaction with •OH is expected to proceed via hydrogen abstraction from the C-H bonds of the molecule. The C-H bonds adjacent to the ether oxygen (at C2 and C6) are generally the most susceptible to abstraction due to the stabilizing effect of the adjacent oxygen atom on the resulting radical. The presence of the ethyl group at the C2 position will influence the branching ratios of H-atom abstraction.

Following H-atom abstraction, the resulting alkyl radical will react with molecular oxygen (O₂) to form a peroxy radical (RO₂•). This peroxy radical can then undergo a variety of reactions, including reaction with nitric oxide (NO) or other peroxy radicals, or intramolecular hydrogen abstraction (isomerization) to form a hydroperoxyalkyl radical (•QOOH). These subsequent reactions lead to the formation of a variety of oxygenated products, such as aldehydes, ketones, and other ring-opened species.

Table 5: Estimated Atmospheric Lifetimes of Some Cyclic Ethers with Respect to Reaction with •OH Radicals

| Compound | k(OH) at 298 K (cm³ molecule⁻¹ s⁻¹) | Atmospheric Lifetime |

| Tetrahydrofuran | 1.8 x 10⁻¹¹ | ~1.5 days |

| 2-Methyltetrahydrofuran | 2.5 x 10⁻¹¹ | ~1.1 days |

| Tetrahydropyran | 2.1 x 10⁻¹¹ | ~1.3 days |

Note: The atmospheric lifetime is calculated assuming an average global •OH concentration of 1 x 10⁶ molecules cm⁻³. The rate constant for 2-ethyltetrahydropyran is expected to be similar to or slightly higher than that of 2-methyltetrahydrofuran.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.